molecular formula C18H17N3O3S B10879241 (2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide CAS No. 5150-75-4

(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide

Cat. No.: B10879241
CAS No.: 5150-75-4
M. Wt: 355.4 g/mol
InChI Key: SUBZQZGATBYLFQ-CMDGGOBGSA-N
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Description

(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide is an organic compound with a complex structure It is characterized by the presence of a nitrophenyl group, a carbamothioyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethyl-6-nitroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-phenylprop-2-enamide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted phenylprop-2-enamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    (2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-ethylprop-2-enamide: Contains an ethyl group instead of a phenyl group, affecting its physical and chemical properties.

Uniqueness

(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide is unique due to the presence of both nitrophenyl and carbamothioyl groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

5150-75-4

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

(E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C18H17N3O3S/c1-12-10-13(2)17(15(11-12)21(23)24)20-18(25)19-16(22)9-8-14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,19,20,22,25)/b9-8+

InChI Key

SUBZQZGATBYLFQ-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=S)NC(=O)/C=C/C2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=S)NC(=O)C=CC2=CC=CC=C2)C

Origin of Product

United States

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